![molecular formula C16H14BrN3O B5815166 2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B5815166.png)
2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the pyrazoloquinazolinone core structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one typically involves multi-component reactions. One common method involves the reaction of 4-bromobenzaldehyde, dimedone, and 3-amino-1,2,4-triazole in the presence of a catalyst such as acetic acid at elevated temperatures . This method is advantageous due to its simplicity, high yields, and mild reaction conditions.
Another approach involves the use of deep eutectic solvents, which are environmentally friendly and provide high yields under mild conditions . These solvents are prepared by mixing and heating appropriate hydrogen bond donors and acceptors, such as glucose, pregabalin, and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: The pyrazoloquinazolinone core can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Cyclization: Catalysts such as copper acetate or palladium acetate are often used in cyclization reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: The compound exhibits anticancer, anti-inflammatory, and anticonvulsant activities.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase and α-glucosidase, leading to its biological effects . It can also interact with DNA and proteins, affecting cellular processes and leading to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
Indolo[2,3-b]quinoxalines: These compounds have a similar core structure and exhibit antiviral, antitumor, and antidiabetic activities.
Uniqueness
2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one is unique due to the presence of the bromophenyl group, which enhances its biological activity and selectivity
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-11-7-5-10(6-8-11)14-9-15-18-13-4-2-1-3-12(13)16(21)20(15)19-14/h5-9,19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDUUUXZVIIVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
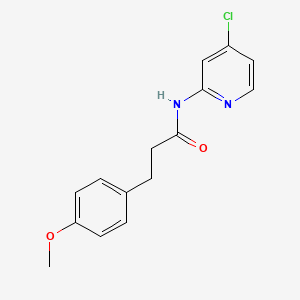
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)
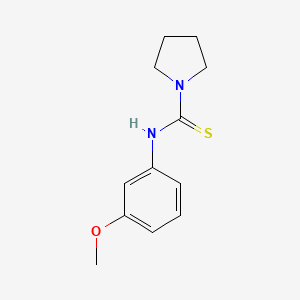
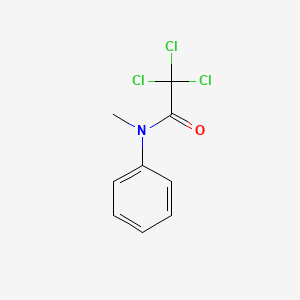
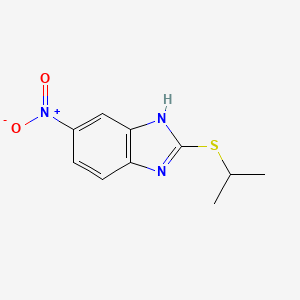
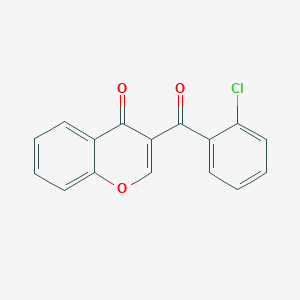
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B5815182.png)
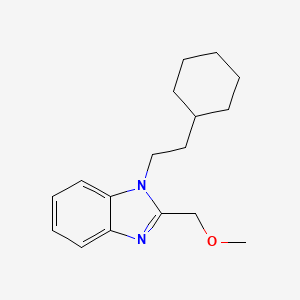
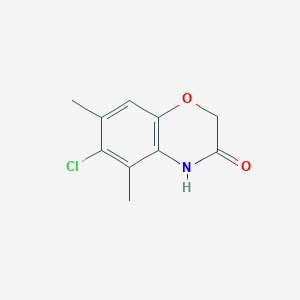
![N'-benzyl-N'-[(3-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5815196.png)
